6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Overview
Description
6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H10BrN It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the reaction of indoline derivatives with brominating agents. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position on the indoline ring.
Industrial Production Methods
While specific industrial production methods for 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base like triethylamine and a solvent such as acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one
- 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one
- 6’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one
Uniqueness
6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Biological Activity
6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 238.08 g/mol. The compound features a spirocyclic structure that includes a cyclopropane ring fused to an indoline moiety, which is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been identified as a potential inhibitor of CDK8, which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells. Inhibition of CDK8 can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Anticancer Properties : Research indicates that derivatives of spiro[cyclopropane-1,3'-indole] compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can affect key signaling pathways involved in cancer progression .
The mechanisms by which this compound exerts its biological effects include:
- CDK Inhibition : By inhibiting CDK8, the compound disrupts the phosphorylation processes necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
- Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules, which is critical for cell division. This action can lead to mitotic arrest and subsequent cell death in rapidly dividing cancer cells .
- Regulation of Apoptotic Pathways : The compound may influence apoptotic pathways by modulating the expression of proteins involved in apoptosis, such as PARP cleavage and γ-H2AX induction, which are markers of DNA damage and apoptosis .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Properties
IUPAC Name |
6-bromospiro[1H-indole-3,1'-cyclopropane]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBQBDOESUSKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378865-57-6 | |
Record name | 6'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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